molecular formula C11H16N2O B8461833 1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine

1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine

Cat. No.: B8461833
M. Wt: 192.26 g/mol
InChI Key: USAONGWKRGHTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine is a bicyclic amine derivative featuring a pyridine ring linked to an ethylamine chain substituted with a 3-oxolanyl (tetrahydrofuran-3-yl) group. This compound is of significant interest in medicinal chemistry due to its structural similarity to ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . Its synthesis involves alkylation of intermediates followed by reductive amination, as described in patent literature .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(oxolan-3-yl)-2-pyridin-3-ylethanamine

InChI

InChI=1S/C11H16N2O/c12-11(10-3-5-14-8-10)6-9-2-1-4-13-7-9/h1-2,4,7,10-11H,3,5-6,8,12H2

InChI Key

USAONGWKRGHTPU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(CC2=CN=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The table below compares 1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine with key analogues, focusing on structural features and biological activity:

Compound Name Structural Features α4β2 nAChR Ki (nM) Key Biological Findings Reference
1-(3-Oxolanyl)-2-(3-pyridyl)ethylamine Pyridyl-ethylamine + 3-oxolanyl substituent Not reported High affinity inferred from analogues
TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) Pyridyl-azabicyclo framework 0.78 Potent α4β2 agonist
TC-1709 (2-(3-pyridyl)-1-azabicyclo[3.2.1]octane) Pyridyl-azabicyclo framework 2.5 Moderate α4β2 agonist
2-(3-Pyridyl)-2-pyrrolidinylethylamine Pyridyl-ethylamine + pyrrolidinyl substituent Not reported Structural similarity, no activity data
NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) Pyridyl-butanone + nitrosamine N/A Carcinogenic (lung, pancreas)

Key Observations :

  • TC-1698 and TC-1709: These azabicyclo derivatives share the pyridyl-ethylamine backbone but incorporate rigid bicyclic frameworks instead of the oxolanyl group. Their exceptionally low Ki values (sub-nanomolar) highlight the importance of conformational rigidity in enhancing α4β2 binding .
  • 2-(3-Pyridyl)-2-pyrrolidinylethylamine : While structurally similar, the substitution of oxolanyl with pyrrolidinyl may alter metabolic stability or receptor interaction, though activity data are lacking .
  • NNK: A tobacco-specific nitrosamine with a pyridyl group but distinct carcinogenic properties.

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